

What are the chemical properties of Acid Blue 1?

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Compound of Interest

Compound Name: Acid Blue 1

Cat. No.: B1204435

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An In-depth Technical Guide to the Chemical Properties of **Acid Blue 1**

Introduction

Acid Blue 1, also known by synonyms such as Patent Blue VF, Sulfan Blue, and C.I. 42045, is a synthetic organic compound classified as a triarylmethane dye.^{[1][2]} It is widely utilized in various industrial and scientific applications, including as a colorant for textiles, leather, paper, and soaps, as well as a biological stain in medical diagnostics.^{[3][4]} For researchers and professionals in drug development, **Acid Blue 1** is of particular interest for its use as a vital dye in procedures like lymphangiography and sentinel lymph node biopsy to visualize lymphatic vessels.^{[5][6][7][8]} This guide provides a comprehensive overview of the core chemical properties of **Acid Blue 1**, supported by quantitative data, experimental methodologies, and process diagrams.

It is important to note that while the most common CAS number for **Acid Blue 1** is 129-17-9, which corresponds to its sodium salt, another CAS number, 116-95-0, refers to its inner salt form.^{[1][9]} This guide will focus on the properties associated with CAS number 129-17-9.

Chemical and Physical Properties

The fundamental physicochemical properties of **Acid Blue 1** are summarized in the table below, providing a quantitative snapshot of the compound.

Property	Value	References
IUPAC Name	sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate	[1]
CAS Number	129-17-9	[1][2][3][5][10]
Molecular Formula	C ₂₇ H ₃₁ N ₂ NaO ₆ S ₂	[1][2]
Molecular Weight	566.66 g/mol	[1][10]
Appearance	Dark blue to dark bluish-green powder	[2][3][6]
Melting Point	>250°C	[3][6][11]
Solubility in Water	1 g / 20 mL (at 20°C)	[3][6][11]
Solubility in Ethanol	Soluble (yields a blue solution)	[2][6]
Density	0.392 g/cm ³ (at 20°C)	[3][6][11]
Maximum Absorption (λ _{max})	635 nm, 410 nm (in H ₂ O)	[6]
pH (10 g/L solution)	6.9 (at 20°C)	[6][11]
Topological Polar Surface Area	137 Å ²	[1]
Hydrogen Bond Acceptors	7	[1]

Spectroscopic Properties

Acid Blue 1 exhibits characteristic absorption peaks in the visible spectrum, which is responsible for its vibrant blue color. The primary maximum absorption wavelength (λ_{max}) is observed at approximately 635 nm, with a secondary peak around 410 nm in an aqueous solution.[6] This property is fundamental to its use as a colorant and is leveraged in quantitative analyses using UV-Vis spectrophotometry. The color of **Acid Blue 1** solutions can be pH-

dependent; it transitions from yellow-orange at a low pH (0.8) to a deep blue at a higher pH (3.0 and above).^{[6][11]}

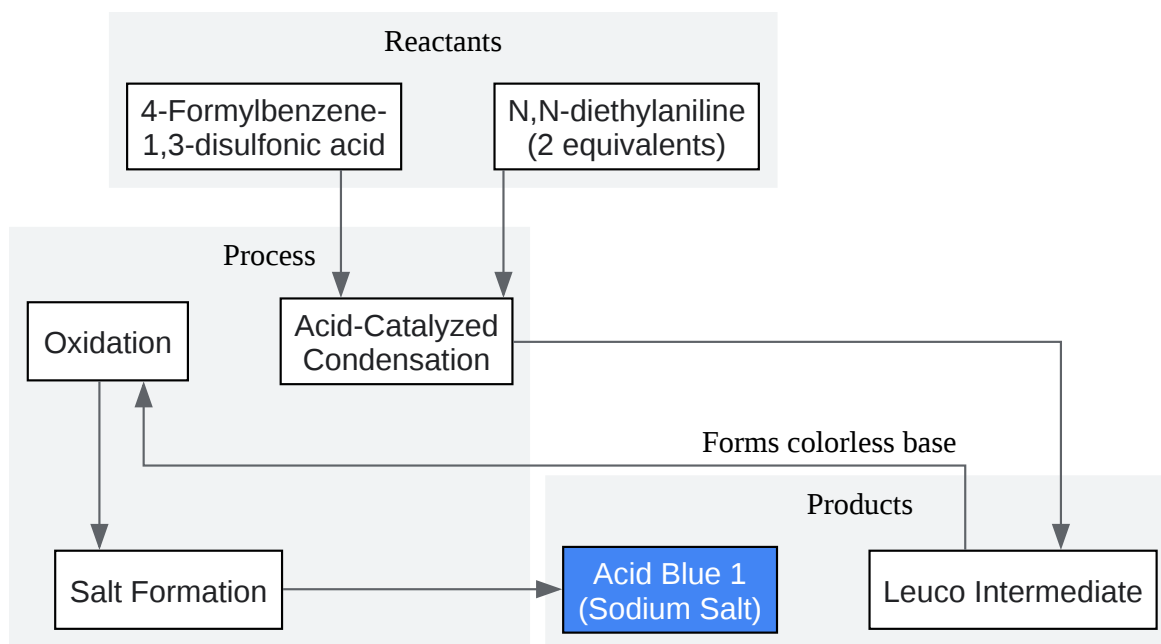
Stability and Reactivity

Acid Blue 1 is generally stable under normal laboratory conditions, including standard temperatures and pressures.^{[3][6][10]} However, it is incompatible with strong oxidizing and reducing agents.^[10] Contact with strong oxidants should be avoided to prevent potentially hazardous reactions.^[10] When subjected to thermal decomposition, it may release irritating and toxic fumes and gases, including oxides of carbon, nitrogen, and sulfur.^[10] Hazardous polymerization is not known to occur.^[10]

Experimental Protocols

General Synthesis of Acid Blue 1

The industrial synthesis of **Acid Blue 1** is a multi-step process rooted in the principles of aromatic electrophilic substitution and oxidation. The primary manufacturing method involves the condensation of two molar equivalents of N,N-diethylaniline with one molar equivalent of 4-formylbenzene-1,3-disulfonic acid.^{[2][3][6]} This reaction forms a colorless intermediate known as a leuco compound. The final blue color is achieved through a subsequent oxidation step, which converts the leuco base into the conjugated triarylmethane dye. The product is then converted into its sodium salt to enhance water solubility.^{[2][3][6]}



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General Synthesis Workflow for **Acid Blue 1**.

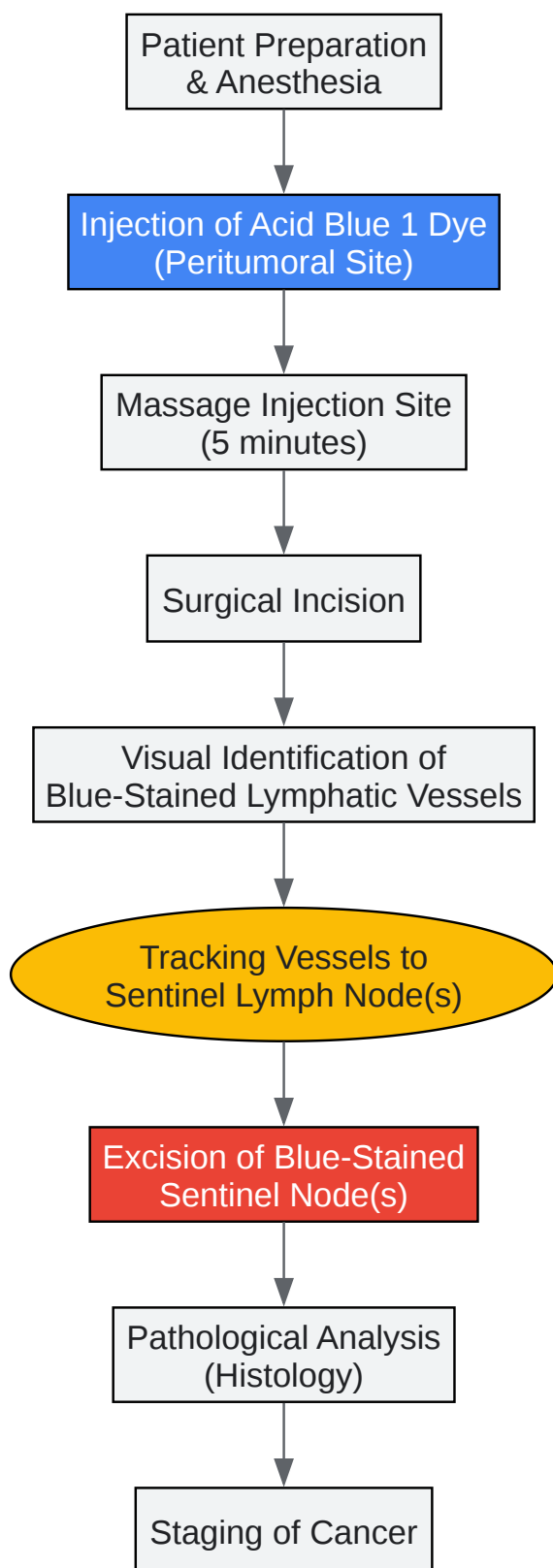
Methodology for Property Determination

- **Melting Point:** The melting point of a high-melting-point solid like **Acid Blue 1** (>250°C) is typically determined using a digital melting point apparatus with a capillary tube method. A small, powdered sample is packed into a capillary tube, which is then heated at a controlled rate. The temperature range over which the sample melts is recorded.
- **Solubility:** The shake-flask method is a standard protocol for determining solubility. An excess amount of the solute (**Acid Blue 1**) is added to a known volume of the solvent (e.g., water) in a flask. The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution is then filtered to remove undissolved solid, and the concentration of the dissolved solute in the filtrate is measured, typically by UV-Vis spectrophotometry.

- **UV-Vis Spectroscopy:** To determine the maximum absorption wavelength (λ_{max}), a dilute solution of **Acid Blue 1** is prepared in a suitable solvent (e.g., deionized water). The absorbance of the solution is measured across a range of wavelengths (e.g., 300-800 nm) using a calibrated spectrophotometer. The wavelength at which the highest absorbance is recorded is the λ_{max} .

Application Workflow: Sentinel Lymph Node Biopsy

Acid Blue 1 is frequently used as a visual tracer in sentinel lymph node biopsy (SLNB), a surgical procedure to determine if cancer has spread to the lymphatic system. The dye is injected near the primary tumor site. It is then absorbed by the lymphatic vessels and travels to the first lymph node(s)—the "sentinel" nodes—that drain the tumor area. The surgeon can then visually identify these nodes by their blue color and selectively remove them for pathological examination.



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Experimental Workflow for Sentinel Node Biopsy.

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